molecular formula C12H15ClO B2724121 1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone CAS No. 412013-51-5

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone

Cat. No. B2724121
CAS RN: 412013-51-5
M. Wt: 210.7
InChI Key: IDTSHTPFUYLXGB-UHFFFAOYSA-N
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Description

“1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone” is a chemical compound with the empirical formula C12H15ClO . Its molecular weight is 210.70 . The compound is also known by its IUPAC name, 1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(C1=C(C=C(C(CCl)=C1C)C)C)=O . This indicates that the compound contains a chloromethyl group attached to a trimethylphenyl ring, which is further attached to an ethanone group.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a predicted melting point of 79.27°C and a predicted boiling point of approximately 330.4°C at 760 mmHg . The compound has a predicted density of approximately 1.1 g/cm3 and a predicted refractive index of 1.53 .

Scientific Research Applications

Synthesis and Physicochemical Properties

  • Conformational Studies : The compound has been studied in the context of synthesizing a series of (3-alkoxymethyl-4-hydroxyphenyl)ethanones, with confirmation of structures achieved through IR, UV, and 1H NMR spectra. Molecular modeling methods were used to establish conformations with global and local energetic minima, indicating its potential in molecular structure analysis (Čižmáriková, Polakovičová, & Mišíková, 2002).

Biochemical Research

  • Chiral Building Blocks in Drug Synthesis : It has been used to prepare chiral building blocks for drug synthesis. Specifically, Saccharomyces cerevisiae and natural deep eutectic solvents were used for the green asymmetric reduction of acetophenone derivatives, including 1-(2,4,6-trimethylphenyl)ethanone, demonstrating its application in eco-friendly biochemical processes (Panić, Delač, Roje, Radojčić Redovniković, & Cvjetko Bubalo, 2018).

Chemical Synthesis and Analysis

  • Synthesis of Complex Compounds : This compound has been involved in the synthesis of complex molecules, such as 2-{[5-(2-Fluorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[3-methyl-3-(2,4,6-trimethylphenyl)cyclobutyl]ethanone. Its utility in generating molecular structures with potential biological activities, including antibacterial and antioxidant properties, was explored (Sarac, 2020).

  • Catalysis and Synthesis : Used in the synthesis of 2,4,6-methylbenzoic acid, acting as an intermediate in producing α-chlor-1-(2,4,6-trimethylphenyl)-1-ethanone. This highlights its role in catalytic processes and complex organic syntheses (Cnpc Jinzhou, 2011).

  • Heterocyclic Compounds Synthesis : The compound is significant in the preparation of various heterocyclic compounds. Its derivatives have been utilized in creating chromenones and isoflavones, showcasing its versatility in organic chemistry (Moskvina, Shilin, & Khilya, 2015).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed or in contact with skin, and can cause serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-[3-(chloromethyl)-2,4,6-trimethylphenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c1-7-5-8(2)12(10(4)14)9(3)11(7)6-13/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDTSHTPFUYLXGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CCl)C)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-(Chloromethyl)-2,4,6-trimethylphenyl]ethanone

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